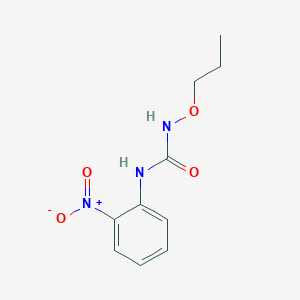
1-(2-硝基苯基)-3-丙氧基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)-3-propoxyurea is an organic compound characterized by the presence of a nitrophenyl group attached to a propoxyurea moiety
科学研究应用
1-(2-Nitrophenyl)-3-propoxyurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
This compound shares structural similarities with other nitrophenyl compounds, which have been found to interact with various biological targets
Mode of Action
Nitrophenyl compounds are known to undergo bioreductive transformations under certain conditions . This suggests that 1-(2-Nitrophenyl)-3-propoxyurea might interact with its targets through a similar mechanism, possibly leading to changes in cellular processes.
Biochemical Pathways
Given the structural similarity to other nitrophenyl compounds, it is plausible that this compound could influence pathways related to cellular redox processes
Pharmacokinetics
Other nitrophenyl compounds have been shown to have diverse pharmacokinetic profiles . The bioavailability of 1-(2-Nitrophenyl)-3-propoxyurea would be influenced by these ADME properties.
Result of Action
Based on the known activities of similar compounds, it is possible that this compound could have effects on cellular redox status, potentially influencing cell growth and survival . More research is needed to confirm these potential effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of 1-(2-Nitrophenyl)-3-propoxyurea . Understanding these influences is crucial for optimizing the use of this compound.
生化分析
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Nitrophenyl)-3-propoxyurea is not well-defined. It’s known that nitrophenyl compounds can undergo photolytic reactions, forming reactive intermediates that can form bonds with nucleophilic groups . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(2-Nitrophenyl)-3-propoxyurea on cellular function in in vitro or in vivo studies have not been reported. Nitrophenyl compounds are known to undergo photolytic reactions, which could potentially influence their stability and degradation over time .
Metabolic Pathways
Nitrophenyl compounds are known to participate in photoreactive reactions , which could potentially involve various enzymes or cofactors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-propoxyurea typically involves the reaction of 2-nitroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2-Nitrophenyl)-3-propoxyurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: 1-(2-Nitrophenyl)-3-propoxyurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-(2-aminophenyl)-3-propoxyurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(2-Nitrophenyl)ethyl: Shares the nitrophenyl group but differs in the alkyl chain.
1-(2-Nitrophenyl)ethanol: Contains a hydroxyl group instead of a propoxyurea moiety.
1-(2-Nitrophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a propoxy group.
Uniqueness: 1-(2-Nitrophenyl)-3-propoxyurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxyurea moiety provides additional sites for interaction with biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
1-(2-nitrophenyl)-3-propoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-2-7-17-12-10(14)11-8-5-3-4-6-9(8)13(15)16/h3-6H,2,7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBJWLQEVHXZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCONC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
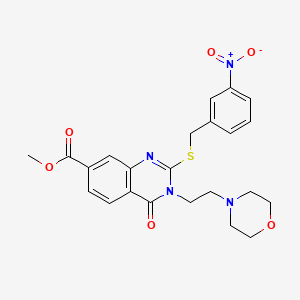
![Ethyl 3-({4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2444663.png)
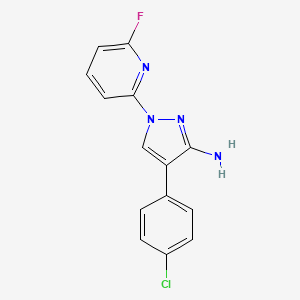
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2444666.png)
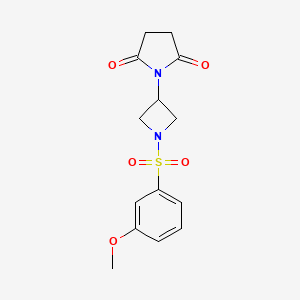
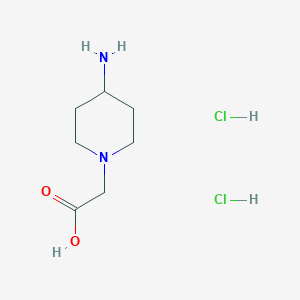
![N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444670.png)

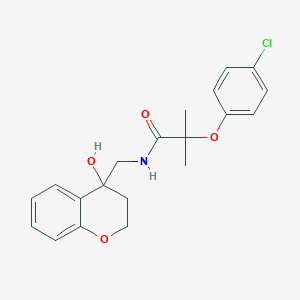
![N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide](/img/structure/B2444678.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
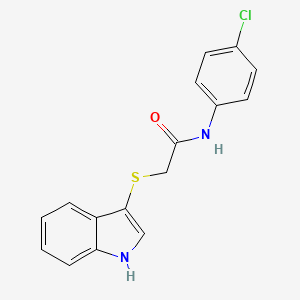
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/new.no-structure.jpg)
